7-Bromo-4,6-dimethoxyquinoline
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Overview
Description
7-Bromo-4,6-dimethoxyquinoline is a heterocyclic aromatic compound with the molecular formula C11H10BrNO2 It is a derivative of quinoline, characterized by the presence of bromine and methoxy groups at specific positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4,6-dimethoxyquinoline typically involves the bromination of 4,6-dimethoxyquinoline. One common method includes the use of bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve consistent product quality. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4,6-dimethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atom in the quinoline ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions:
Bromination: Bromine in chloroform.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts with aryl or alkyl halides.
Major Products Formed:
Substituted Quinoline Derivatives: Products depend on the nucleophile used in substitution reactions.
Coupled Products: Complex structures formed through coupling reactions.
Scientific Research Applications
7-Bromo-4,6-dimethoxyquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-4,6-dimethoxyquinoline involves its interaction with specific molecular targets. The bromine and methoxy groups on the quinoline ring influence its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
4,6-Dimethoxyquinoline: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
7-Bromoquinoline: Lacks the methoxy groups, affecting its solubility and interaction with molecular targets.
6,7-Dimethoxyquinoline: Lacks the bromine atom, leading to variations in its chemical properties and applications.
Uniqueness: 7-Bromo-4,6-dimethoxyquinoline is unique due to the combined presence of bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10BrNO2 |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
7-bromo-4,6-dimethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO2/c1-14-10-3-4-13-9-6-8(12)11(15-2)5-7(9)10/h3-6H,1-2H3 |
InChI Key |
ZOIRFKKAXAQXFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C(=CC2=NC=C1)Br)OC |
Origin of Product |
United States |
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